REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:18])[C:14]2[CH:13]=[C:12](B(O)O)[CH:11]=[CH:10][C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2.Cl[C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[CH:23]=[CH:22][N:21]=1.C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)C>[CH3:1][C:2]1([CH3:18])[C:14]2[CH:13]=[C:12]([C:20]3[C:29]4[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=4)[CH:23]=[CH:22][N:21]=3)[CH:11]=[CH:10][C:9]=2[C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2 |f:3.4.5,^1:46,48,67,86|
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Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
CC1(C2=CC=CC=C2C=2C=CC(=CC12)B(O)O)C
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC2=CC=CC=C12
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
0.44 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
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Quantity
|
5 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Type
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CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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TEMPERATURE
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Details
|
Thereafter, reflux
|
Type
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CUSTOM
|
Details
|
After completion of the reaction
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Type
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TEMPERATURE
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Details
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the reaction product was cooled
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Type
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EXTRACTION
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Details
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extracted by addition of cold water and toluene
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Type
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WASH
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Details
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The organic layer was washed with saline water
|
Type
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CUSTOM
|
Details
|
dried on magnesium sulfate
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Type
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CUSTOM
|
Details
|
followed by removal of the solvent under a reduced pressure
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Type
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CUSTOM
|
Details
|
to provide
|
Type
|
CUSTOM
|
Details
|
dry solid
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=50/1)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2=CC=CC=C2C=2C=CC(=CC12)C1=NC=CC2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g | |
YIELD: PERCENTYIELD | 54.2% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |